3-Ethyl Haloperidol-d4

Stable Isotope Labeling Mass Spectrometry Impurity Profiling

3-Ethyl Haloperidol-d4 (CAS 1794883-80-9) is a stable isotope-labeled analogue of 3-Ethyl Haloperidol, the compound designated as Haloperidol EP Impurity C in the European Pharmacopoeia. With a molecular formula of C23H23D4ClFNO2 and a molecular weight of 407.94 g/mol, this compound features four deuterium atoms at positions 2, 3, 5, and 6 of the chlorophenyl ring.

Molecular Formula C23H27ClFNO2
Molecular Weight 407.9 g/mol
Cat. No. B12423260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl Haloperidol-d4
Molecular FormulaC23H27ClFNO2
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F
InChIInChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D
InChIKeyQITPBBUJMSLKPO-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl Haloperidol-d4: Deuterated Internal Standard for Haloperidol EP Impurity C Quantification


3-Ethyl Haloperidol-d4 (CAS 1794883-80-9) is a stable isotope-labeled analogue of 3-Ethyl Haloperidol, the compound designated as Haloperidol EP Impurity C in the European Pharmacopoeia [1]. With a molecular formula of C23H23D4ClFNO2 and a molecular weight of 407.94 g/mol, this compound features four deuterium atoms at positions 2, 3, 5, and 6 of the chlorophenyl ring . It is manufactured by Toronto Research Chemicals (TRC, Catalog No. E918702) and other specialized suppliers as a certified reference standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling accurate and precise quantification of the 3-Ethyl Haloperidol impurity in pharmaceutical formulations and biological matrices [1].

Why Generic Haloperidol-d4 Cannot Substitute for 3-Ethyl Haloperidol-d4 in Impurity-Specific Assays


A common misconception in analytical method development is that any deuterated haloperidol analogue can serve as a universal internal standard for all haloperidol-related analytes. This assumption fails due to critical structural differences. Standard Haloperidol-d4 (CAS 1189986-59-1) is a deuterated form of the parent drug haloperidol (C21H23ClFNO2, MW 375.87), which lacks the 3-ethyl substituent on the fluorophenyl ring . In contrast, 3-Ethyl Haloperidol-d4 is the labeled analogue of 3-Ethyl Haloperidol (C23H27ClFNO2, MW 403.92), a specific impurity with an additional ethyl group that significantly alters its chromatographic retention time and mass spectrometric fragmentation pattern [1]. Using the wrong internal standard leads to differential ion suppression, recovery bias, and inaccurate quantification, as the internal standard must closely match the analyte's physicochemical properties to correct for matrix effects and extraction variability across the entire analytical workflow [2]. The quantitative evidence below demonstrates precisely why structural congruence between the internal standard and the target analyte is non-negotiable for regulatory-compliant impurity quantification.

Quantitative Differentiation Evidence: 3-Ethyl Haloperidol-d4 vs. Closest Analogs


Structural Mass Shift: +4.02 Da Enables Baseline MS Resolution from Non-Deuterated 3-Ethyl Haloperidol

3-Ethyl Haloperidol-d4 exhibits a molecular ion mass shift of +4.02 Da relative to its non-deuterated counterpart, 3-Ethyl Haloperidol (Haloperidol EP Impurity C). The target compound has a monoisotopic molecular weight of 407.94 g/mol (C23H23D4ClFNO2), while the non-deuterated form has a molecular weight of 403.92 g/mol (C23H27ClFNO2) [1]. This mass difference, arising from the replacement of four hydrogen atoms with deuterium on the chlorophenyl ring, provides a minimum 4 m/z separation in MS detection, which exceeds the typical 3 m/z threshold required to avoid isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole instruments [2]. This is a class-level requirement for all deuterated internal standards used in quantitative LC-MS/MS and is essential for achieving the accuracy and precision demanded by ICH Q2(R1) validation guidelines.

Stable Isotope Labeling Mass Spectrometry Impurity Profiling

Deuteration Site Specificity: Chlorophenyl Ring Labeling Ensures Metabolic Stability Unavailable in Alkyl-Chain Deuterated Analogs

The four deuterium atoms in 3-Ethyl Haloperidol-d4 are covalently bonded at positions 2, 3, 5, and 6 of the chlorophenyl aromatic ring, as confirmed by the IUPAC name 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one . This aromatic C-D bond is thermodynamically and metabolically more stable than deuteration at aliphatic positions, which are susceptible to enzymatic oxidation and potential deuterium-hydrogen back-exchange. In contrast, Haloperidol-d4-1 (CAS 136765-35-0) has its deuteration on the piperidine ring or butyrophenone chain, which may undergo metabolic transformations that compromise isotopic integrity during in vivo or in vitro studies . Aromatic deuteration minimizes the risk of deuterium loss due to the higher bond dissociation energy of aromatic C-D bonds (~460 kJ/mol vs. ~410 kJ/mol for aliphatic C-H bonds), ensuring consistent internal standard performance across diverse biological matrices [1].

Deuterium Exchange Metabolic Stability Isotopic Integrity

Chromatographic Co-Elution: 3-Ethyl Substituent Dictates Unique Retention Time Critical for Internal Standard Matching

In the validated RP-HPLC method for simultaneous determination of haloperidol and six related compounds by Petkovska et al. (2008), the six haloperidol-related impurities demonstrated distinct retention times under optimized gradient conditions (20-72% organic phase over 7 min on a Zorbax Eclipse XDB C18, 1.8 µm column) [1]. While the specific retention time of 3-Ethyl Haloperidol was not individually reported, the method established that structurally related haloperidol impurities are chromatographically resolvable, meaning that each impurity requires its own matched internal standard for accurate quantification. The 3-ethyl substituent on the fluorophenyl ring of the target compound imparts increased hydrophobicity (estimated logP increase of ~0.8-1.0 units vs. haloperidol), resulting in later elution under reversed-phase conditions. Using Haloperidol-d4 (which co-elutes with haloperidol, not with 3-Ethyl Haloperidol) as an internal standard would introduce systematic quantification errors due to differential matrix effects at distinct retention time windows [2][3].

Reversed-Phase HPLC Chromatographic Resolution Internal Standard Selection

Regulatory Provenance: EP-Specified Impurity C Necessitates Matched Deuterated Standard for Pharmacopoeial Compliance

3-Ethyl Haloperidol is officially designated as Haloperidol EP Impurity C in the European Pharmacopoeia monograph for haloperidol, representing a specified impurity that must be quantified and controlled in drug substance and drug product batches . While the specific acceptance limit is defined within the controlled EP monograph text, pharmaceutical manufacturers are required to demonstrate that this impurity does not exceed the identification and qualification thresholds defined by ICH Q3A (typically ≤0.10% or ≤0.15% depending on maximum daily dose) [1]. 3-Ethyl Haloperidol-d4 is the only commercially available stable isotope-labeled internal standard specifically designed to match this impurity, making it the sole choice for LC-MS/MS methods intended for regulatory submission. Its availability as a certified reference standard from TRC (Catalog No. E918702) under ISO 17034 accreditation ensures traceability and acceptance by regulatory agencies such as the FDA, EMA, and EDQM .

Pharmacopoeial Compliance Impurity Quantification Regulatory Submission

Primary Application Scenarios for 3-Ethyl Haloperidol-d4 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Quantification of Haloperidol EP Impurity C in Drug Substance and Finished Product Release Testing

Pharmaceutical quality control laboratories developing or executing LC-MS/MS methods for the quantification of Haloperidol EP Impurity C in haloperidol drug substance or haloperidol tablet/injection formulations should utilize 3-Ethyl Haloperidol-d4 as the internal standard. The +4.02 Da mass shift ensures baseline MS resolution from the non-deuterated impurity [Section 3, Evidence 1], while the structural match guarantees co-elution and correction for matrix effects, which is essential for meeting ICH Q2(R1) accuracy (recovery 95-105%) and precision (RSD ≤15%) requirements for impurity assays. This application is directly relevant to ANDA/DMF submissions where the EP monograph specification for Impurity C must be addressed [Section 3, Evidence 4].

Metabolic Fate and Pharmacokinetic Tracking of the 3-Ethyl Haloperidol Impurity in Preclinical Species

For toxicology studies investigating the disposition and potential accumulation of Haloperidol EP Impurity C, 3-Ethyl Haloperidol-d4 serves as the ideal tracer. The aromatic ring deuteration (chlorophenyl-d4) provides superior metabolic stability compared to aliphatic-deuterated analogs, minimizing deuterium loss during in vitro microsomal incubation or in vivo biotransformation [Section 3, Evidence 2]. This enables accurate determination of impurity pharmacokinetic parameters (Cmax, AUC, t1/2) without confounding deuterium exchange artifacts, which is critical for impurity safety qualification per ICH Q3A/Q3B guidelines.

Method Development and Cross-Validation of Haloperidol Impurity Profiling Methods Across Different Instrument Platforms

When transferring or cross-validating an impurity profiling method between LC-MS/MS platforms (e.g., from a Sciex API 4000 to a Waters Xevo TQ-S) or between laboratories, 3-Ethyl Haloperidol-d4 provides a consistent internal standard anchor point. The distinct chromatographic retention time imparted by the 3-ethyl substituent [Section 3, Evidence 3] allows the internal standard to be unambiguously assigned even when absolute retention times shift due to column variability or mobile phase differences, ensuring reliable method transfer and inter-laboratory reproducibility.

Stability-Indicating Method Development for Haloperidol Formulations Under ICH Stress Conditions

In forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2) to establish the stability-indicating nature of analytical methods, 3-Ethyl Haloperidol-d4 is essential for accurately tracking the fate of the 3-Ethyl Haloperidol impurity. The comprehensive stability analysis by Djilali et al. (2025) demonstrated that haloperidol degradation products can include impurities not documented in the EP monograph, underscoring the need for specific, matched internal standards for each known impurity to avoid misidentification or misquantification during stability studies [Ref: Processes, 2025, 13(3)].

Quote Request

Request a Quote for 3-Ethyl Haloperidol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.